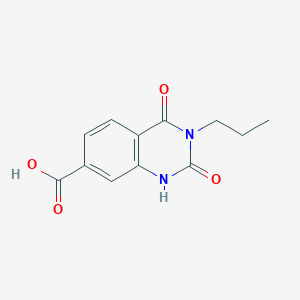

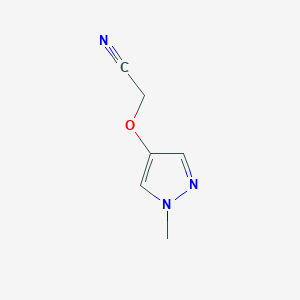

![molecular formula C10H10F2O2 B2813302 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane CAS No. 2408974-62-7](/img/structure/B2813302.png)

2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

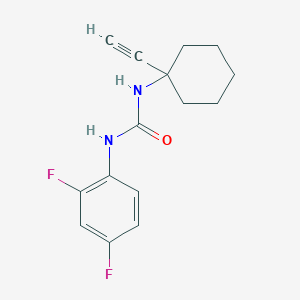

“2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C10H10F2O . It is also known by other names such as o-Cresol glycidyl ether, 3-(2-Methylphenoxy)-1,2-epoxypropane, and Glycidyl 2-methylphenyl ether .

Molecular Structure Analysis

The molecular structure of “2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a 2,4-difluoro-5-methylphenyl group via a methylene bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane” are not fully detailed in the sources I found. The molecular weight is reported to be 184.18 .Scientific Research Applications

Synthesis of Polyfluorinated and Polyfunctionalized Polymers

The compound 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane is utilized in the synthesis of advanced polymeric materials due to its unique structure that allows for the introduction of fluorinated and functionalized segments into polymer chains. For example, a study describes the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy) methyl]oxirane}, showcasing the potential of such molecules in creating polymers with specific properties, such as high resistance to solvents, oils, and fuels, and exceptional thermal stability. This process involves nucleophilic substitution reactions followed by ring-opening polymerization, indicating the versatility of oxirane derivatives in polymer chemistry (Li Zhan-xiong, 2012).

Analytical Applications

Chiral Resolution of Amines

The derivative (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a novel chiral resolution reagent for α-chiral primary and secondary amines. Its utility in regioselective ring-opening reactions facilitates the straightforward analysis of scalemic mixtures of amines, demonstrating the importance of such oxirane derivatives in analytical chemistry, especially in the determination of enantiomeric excess (ee) of chiral amines through diastereomeric product formation easily identified by NMR and HPLC techniques (Sergi Rodríguez-Escrich et al., 2005).

Material Enhancement Applications

Electrochromic Material Development

The synthesis of 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane and its polymerization to produce materials like poly(hydroxymethylated-3,4-ethylenedioxylthiophene) demonstrates the role of oxirane derivatives in enhancing the electrochromic properties of polymers. These materials exhibit significant improvements in terms of contrast ratios, coloration efficiencies, and response times, indicating the potential of oxirane derivatives in developing advanced electrochromic devices (Shimin Zhang et al., 2014).

Chemical Reactivity and Catalysis

Copper-Catalyzed Tandem Reactions

The ability of 2-((o-iodophenoxy)methyl)oxiranes to undergo CuBr-catalyzed tandem reactions, leading to the formation of 2-substituted-1,4-benzodioxanes, highlights the chemical reactivity and utility of oxirane derivatives in organic synthesis. This process involves a ring-opening reaction followed by intramolecular C-O cross-coupling cyclization, demonstrating the role of oxiranes in facilitating complex molecular transformations (Yunyun Liu & W. Bao, 2010).

properties

IUPAC Name |

2-[(2,4-difluoro-5-methylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-2-10(9(12)3-8(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAMVLQPPGUWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)OCC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

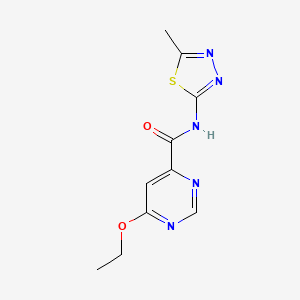

![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)

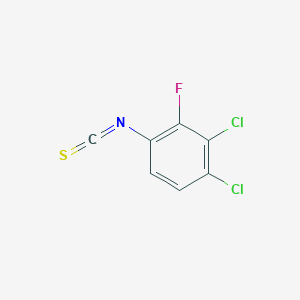

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)

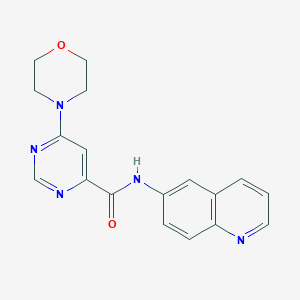

![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)